molecular formula C10H12O4 B14840420 2-Hydroxy-5-isopropoxybenzoic acid

2-Hydroxy-5-isopropoxybenzoic acid

Cat. No.: B14840420
M. Wt: 196.20 g/mol
InChI Key: QQFOXWDJIPWVRZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-isopropoxybenzoic acid (IUPAC name: 2-hydroxy-5-(propan-2-yloxy)benzoic acid) is a benzoic acid derivative featuring a hydroxyl group at the ortho position (C2) and an isopropoxy group at the meta position (C5). Its molecular formula is C₁₀H₁₂O₄, with a molecular weight of 196.20 g/mol.

Properties

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

2-hydroxy-5-propan-2-yloxybenzoic acid

InChI

InChI=1S/C10H12O4/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,11H,1-2H3,(H,12,13)

InChI Key

QQFOXWDJIPWVRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-5-(propan-2-yloxy)benzoic acid typically involves the alkylation of 2-hydroxybenzoic acid (salicylic acid) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-hydroxy-5-(propan-2-yloxy)benzoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-(propan-2-yloxy)benzoic acid derivatives with additional carboxyl or ketone groups.

    Reduction: Formation of 2-hydroxy-5-(propan-2-yloxy)benzyl alcohol or 2-hydroxy-5-(propan-2-yloxy)benzene.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of 2-hydroxy-5-(propan-2-yloxy)benzoic acid.

Scientific Research Applications

2-Hydroxy-5-(propan-2-yloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-hydroxy-5-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-hydroxy-5-isopropoxybenzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and applications:

Table 1: Comparative Analysis of Benzoic Acid Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Acidity (pKa)* Solubility Trends Key Applications
This compound 2-OH, 5-OCH(CH₃)₂ C₁₀H₁₂O₄ 196.20 ~2.8 (est.) Moderate in organic solvents Organic synthesis intermediates
2-Hydroxybenzoic acid (Salicylic acid) 2-OH C₇H₆O₃ 138.12 2.98 Slight in water Pharmaceuticals, cosmetics
4-Hydroxybenzoic acid 4-OH C₇H₆O₃ 138.12 4.48 Low in water Preservatives, polymers
2-Hydroxy-5-methylbenzoic acid 2-OH, 5-CH₃ C₈H₈O₃ 152.14 ~2.9 (est.) Low in water Laboratory chemicals
5-Sulfosalicylic acid 2-OH, 5-SO₃H C₇H₆O₆S 218.18 ~0.6 High in water Analytical reagent (protein precipitation)
2-Amino-5-isopropoxybenzoic acid 2-NH₂, 5-OCH(CH₃)₂ C₁₀H₁₃NO₃ 195.21 ~4.5 (est.) Soluble in acidic conditions Pharmaceutical intermediates

*Acidity values for analogs are experimental; values for the target compound are estimated based on substituent effects.

Substituent Effects on Acidity and Solubility

  • Acidity :

    • The ortho-hydroxyl group in this compound enhances acidity via intramolecular hydrogen bonding with the carboxylic acid group, similar to salicylic acid (pKa ~2.98) . The isopropoxy group at C5, being electron-donating, marginally reduces acidity compared to salicylic acid (estimated pKa ~2.8).
    • In contrast, 5-sulfosalicylic acid exhibits significantly stronger acidity (pKa ~0.6) due to the electron-withdrawing sulfonic acid group .
  • Solubility: The isopropoxy group increases lipophilicity, reducing water solubility compared to 5-sulfosalicylic acid but enhancing solubility in organic solvents like ethanol or dichloromethane . 2-Amino-5-isopropoxybenzoic acid demonstrates pH-dependent solubility, favoring dissolution in acidic media due to protonation of the amino group .

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